ML355 (also known as VLX-1005), chemically named N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, is a potent and selective inhibitor of human 12-lipoxygenase (12-LOX). [, ] This enzyme plays a critical role in the production of pro-inflammatory mediators, making ML355 a valuable tool in investigating inflammatory pathways and exploring its therapeutic potential in various diseases.
The synthesis of ML355 involves a multi-step process that starts with commercially available materials. While specific details are not outlined in the provided abstracts, medicinal chemistry optimization led to the identification of the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold as a key structural feature for its potent and selective 12-LOX inhibition. []
ML355's molecular structure comprises a benzothiazole group linked to a benzenesulfonamide moiety via a methylene bridge. The benzenesulfonamide is further substituted with a (2-hydroxy-3-methoxyphenyl)methylamino group. [] This specific arrangement is crucial for its interactions within the 12-LOX active site, contributing to its inhibitory activity. High-resolution cryo-electron microscopy studies have provided detailed insights into the binding mode of ML355 within the 12-LOX active site, further clarifying the structural basis of its inhibitory mechanism. []
ML355 functions as a potent and selective inhibitor of 12-LOX, effectively blocking the production of 12-HETE, a key downstream product of the 12-LOX pathway. [, , , , , , ] By inhibiting 12-LOX, ML355 disrupts downstream signaling events that contribute to various cellular processes, including platelet activation, inflammation, and thrombosis. [, , , , , , , , ] Cryo-electron microscopy studies have revealed that ML355 occupies the active site of the 12-LOX hexamer, simultaneously binding with arachidonic acid and preventing its conversion to 12-HETE. []
Thrombosis: ML355 effectively inhibits platelet activation and thrombus formation in both in vitro and in vivo models, making it a potential candidate for anti-platelet therapy. [, , , , , , , ] It demonstrates efficacy in preventing vessel occlusion in mouse models of thrombosis, indicating its potential for treating conditions such as stroke and heart attack. [] Furthermore, ML355 loaded into synthetic high-density lipoproteins (sHDLs) exhibits enhanced antithrombotic effects, highlighting the potential for targeted drug delivery systems. []
Heparin-induced Thrombocytopenia (HIT): ML355 shows promise in treating HIT, a life-threatening immune reaction to heparin. [, , ] It effectively reduces thrombocytopenia and thrombosis in a mouse model of HIT, suggesting its potential as a safer alternative to current treatments. [, ]
Diabetes: ML355 demonstrates protective effects in preclinical models of both type 1 and type 2 diabetes. [, , ] It improves islet function and reduces inflammation in models of type 1 diabetes, suggesting its potential in delaying or preventing disease progression. [, , ] In type 2 diabetes, ML355 improves insulin secretion and oxygen consumption rates in human islets, indicating its potential for improving glycemic control. []
Neuroprotection: ML355 reduces neurotoxicity in a model of LPS-induced neuroinflammation, suggesting its potential application in neurodegenerative diseases. [] By modulating oxylipin profiles in astrocytes, ML355 shifts the balance towards neuroprotective effects, highlighting its potential in conditions involving neuroinflammation. []
Pain Management: ML355 displays efficacy in reversing pain hypersensitivity in a mouse model of neuropathic pain. [] By inhibiting 12/15-LOX, ML355 disrupts the production of pro-inflammatory mediators involved in pain signaling, suggesting its potential as a novel analgesic target. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: